7-hydroxy-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula . It belongs to the class of compounds known as naphthalenones, characterized by a naphthalene ring structure with a hydroxyl group at the 7th position and a carbonyl group at the 2nd position. This compound exhibits unique structural features that contribute to its chemical reactivity and biological activities. The presence of both hydroxyl and carbonyl functional groups allows for diverse interactions in
The compound's reactivity is influenced by the spatial configuration of its functional groups, which can lead to unique reaction pathways compared to other naphthalenones.
Research indicates that 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one exhibits significant biological activity. It has been studied for its potential antioxidant and anti-inflammatory properties. The compound's ability to interact with various biological molecules may enhance its therapeutic efficacy, making it a candidate for further pharmacological studies. Its structural features allow it to engage in hydrogen bonding and other interactions that are crucial for biological activity .
Several synthetic routes have been developed for producing 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one:
These methods highlight the compound's synthetic accessibility and versatility in organic chemistry.
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one has several applications:
Studies have shown that 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one can interact with various biomolecules. Its ability to form hydrogen bonds and engage in π–π stacking interactions enhances its binding affinity with proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action in biological systems and its potential as a therapeutic agent .
Several compounds share structural similarities with 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one. Here are some notable examples:
| Compound Name | Structural Features |
|---|---|
| 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid | Contains a carboxylic acid group; lacks hydroxyl functionality |
| 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid | Isoquinoline structure; different nitrogen atom positioning |
| 2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene | Contains an amino group; methoxy substitution alters reactivity |
Uniqueness: 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one is distinguished by its dual functionality (hydroxyl and carbonyl groups) on the naphthalene ring. This allows it to participate in a broader range of
Layered double hydroxides have emerged as highly effective catalytic systems for the synthesis of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one through oxidative processes [6] [7]. These materials, characterized by their brucite-like structure with positively charged layers and intercalated anions, provide unique catalytic environments for controlled oxidation reactions [8] [9].
The general formula for layered double hydroxides follows [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ and M³⁺ represent divalent and trivalent metal cations respectively [10] [11]. For tetralone synthesis, nickel-iron and cobalt-iron combinations demonstrate exceptional catalytic performance due to their synergistic electronic effects [12] [13].
The formation mechanism of layered double hydroxides significantly influences their catalytic properties, with hydroxide concentration playing a crucial role in determining layer structure and metal incorporation [10] [11]. Research has demonstrated that controlled ammonia gas diffusion combined with in situ pH measurement enables precise synthesis of layered double hydroxide catalysts with optimized compositions [10] [11].
The catalytic oxidation of tetralin precursors to 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one proceeds through a Mars van Krevelen mechanism involving lattice oxygen participation [12]. Iron sites within the layered double hydroxide structure demonstrate flexible electronic configurations that stabilize oxygen evolution reaction intermediates [12].
Experimental data reveals optimal reaction conditions for layered double hydroxide-catalyzed oxidation:
| Parameter | Optimal Range | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Temperature | 25-70°C | 45.5-82.0 | 77.2-89.5 |
| Pressure | 14.5-101.3 kPa | 45.5-75.2 | 77.2-85.3 |
| Reaction Time | 12-48 hours | 45.5-78.9 | 77.2-82.1 |
| Catalyst Loading | 0.1-1.0 equiv | 35.2-77.2 | 65.8-89.5 |
The layered double hydroxide-hosted sulphonato-salen-nickel(II) complex demonstrates remarkable efficiency for room-temperature oxidation, achieving 45.5% conversion with 77.2% selectivity to 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one after 24 hours [7] [14]. This catalyst system utilizes trimethylacetaldehyde and molecular oxygen under atmospheric pressure, representing a significant advancement in environmentally benign synthesis [7] [14].
Advanced characterization techniques including powder X-ray diffraction, Fourier transform infrared spectroscopy, and scanning electron microscopy confirm the successful immobilization of metal complexes within layered double hydroxide frameworks [7] [13]. The interlayer spacing of 14.72 Å facilitates water and hydroxide permeation, resulting in enhanced active site accessibility [6].
Catalyst recycling studies demonstrate maintained activity and selectivity over multiple reaction cycles, with nickel(II) sites remaining the primary catalytic centers throughout the process [7] [14]. The heterogeneous nature of these catalysts enables straightforward separation and reuse, addressing industrial sustainability requirements [7] [14].
The Morita-Baylis-Hillman reaction provides an efficient synthetic route to 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one through carbon-carbon bond formation between activated alkenes and electrophilic partners [15] [16]. This methodology enables the construction of densely functionalized products under mild, metal-free conditions with high synthetic utility [17] [18].
The Morita-Baylis-Hillman mechanism involves nucleophilic catalyst activation of electron-poor alkenes followed by aldol-type addition to electrophiles [19] [20]. Computational investigations reveal that carbon-carbon bond formation controls reaction stereochemistry, with hydrogen bonding directing the attack trajectory [19].
The overall reaction proceeds through two distinct steps: carbon-carbon bond formation and hydrogen migration [19]. In the presence of water, hydrogen migration occurs via a six-membered ring transition state with dramatically reduced energy barriers, making carbon-carbon bond formation the rate-determining step [19] [20].
Systematic optimization studies for Morita-Baylis-Hillman reactions leading to naphthalene derivatives reveal critical parameter dependencies:
| Solvent System | Temperature (°C) | Time (hours) | Yield (%) | Catalyst Equivalent |
|---|---|---|---|---|
| Acetonitrile | 23 | 48 | 65-82 | 1.2 |
| Dimethylformamide | 23 | 24 | 70-87 | 1.0 |
| Ethanol | 78 | 1-2 | 72-87 | 1.0 |
| Solvent-free | 0 | 0.1-0.5 | 85-95 | 1.0 |
Solvent-free conditions demonstrate superior performance, with reactions proceeding to completion within minutes at 0°C using 1,4-diazabicyclo [2] [2] [2]octane as catalyst [15]. The absence of solvent promotes more ordered transition states, supporting enhanced reaction efficiency [15].
Advanced Morita-Baylis-Hillman strategies employ domino reactions between acetate derivatives and active methylene compounds to construct highly functionalized naphthalenes [16] [21]. These reactions proceed through initial nucleophilic displacement followed by intramolecular cyclization to form the desired naphthalene core [16] [21].
The mechanism involves an initial SN2'-type displacement of allylic acetoxy groups by active methylene compound anions, producing alkene intermediates bearing nucleophiles trans to the aromatic ring acceptor [16] [21]. Subsequent equilibration of alkene geometry enables intramolecular SNAr ring closure to complete naphthalene formation [16] [21].
Products are isolated in good to excellent yields ranging from 63% to 87% depending on substrate structure and reaction conditions [16] [21]. The methodology demonstrates broad functional group tolerance and enables access to diverse naphthalene derivatives through variation of active methylene compounds [16] [21].
Enzymatic kinetic resolution represents a powerful strategy for obtaining enantiopure 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one derivatives through selective biotransformation [22] [23]. Alcohol dehydrogenases and related oxidoreductases provide exceptional stereochemical control in the reduction of prochiral ketones and resolution of racemic alcohols [23] [24].
Dynamic reductive kinetic resolution enables the conversion of racemic ketone substrates to single stereoisomeric products through coupled racemization and enantioselective reduction [23]. This approach requires that the racemization rate exceed the rate of processing the slow enantiomer by the enzymatic catalyst [23].
Alcohol dehydrogenases demonstrate remarkable selectivity for β-keto ester substrates related to 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one synthesis [23]. The reduction of α-substituted β-ketoesters proceeds with excellent enantioselectivity, often exceeding 99% enantiomeric excess [23].
Multiple alcohol dehydrogenase variants demonstrate complementary stereoselectivities for tetralone-related substrates:
| Enzyme Source | Substrate Type | Enantiomeric Excess (%) | Diastereomeric Excess (%) | Configuration |
|---|---|---|---|---|
| Rhodococcus ruber ADH-A | 3,4-dihydroisocoumarins | 99 | 99 | (2S,3S) |
| Baker's Yeast KRED | β-keto esters | 92-99 | 85-95 | (2R,3S) |
| KRED 101 | 3-ketoglutarates | 99 | 90 | (3S,4R) |
| KRED 108 | 3-ketoglutarates | 99 | 99 | (3R,4R) |
The choice of enzyme system depends on the desired stereochemical outcome and substrate structure [23]. Complementary enzyme pairs enable access to all four possible stereoisomers of hydroxylated tetralone derivatives [23].
Efficient cofactor regeneration systems utilizing glucose dehydrogenase or formate dehydrogenase enable practical implementation of enzymatic kinetic resolution processes [23] [25]. These systems maintain high cofactor concentrations while minimizing costs associated with stoichiometric cofactor consumption [23] [25].
Process integration studies demonstrate successful scale-up of enzymatic resolutions to preparative scales, with isolated yields ranging from 73% to 88% and excellent stereochemical purity [26] [25]. The mild reaction conditions and high selectivity make enzymatic approaches particularly attractive for pharmaceutical intermediate synthesis [26] [25].
Green chemistry protocols for 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one synthesis emphasize ambient temperature conditions, minimal solvent use, and sustainable catalytic systems [27] [28]. These approaches align with the twelve principles of green chemistry, particularly energy efficiency and pollution prevention [29] [30].
Room-temperature synthesis protocols eliminate energy-intensive heating requirements while maintaining high reaction efficiency [27] [31]. Ambient conditions are particularly favorable for Diels-Alder reactions involving benzyne intermediates, which proceed spontaneously due to thermodynamic favorability [31].
The synthesis of aromatic compounds at ambient conditions demonstrates yields exceeding 75% for most substrates without requiring catalysts or harsh reaction conditions [31]. This represents a significant advancement over conventional methods that typically require strong bases and elevated temperatures [31].
Solvent-free reaction conditions provide multiple advantages including reduced waste generation, simplified purification procedures, and enhanced reaction rates [28] [32]. Mechanochemical activation through ball milling enables efficient mixing and energy transfer in the absence of solvents [33].
Alternative green solvents demonstrate comparable performance to traditional organic solvents:
| Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Environmental Benefit |
|---|---|---|---|---|
| Water-ethanol (1:1) | 25 | 8 hours | 87 | Biodegradable, non-toxic |
| Cyclopentyl methyl ether | 25 | 6 hours | 82-85 | Low toxicity, renewable |
| Solvent-free | 25-35 | 1-4 hours | 85-95 | Zero solvent waste |
| Ionic liquids | 25 | 2-6 hours | 78-92 | Recyclable, negligible vapor pressure |
β-Cyclodextrin catalysis in water-ethanol medium enables efficient multicomponent reactions at room temperature with excellent functional group tolerance [28]. This supramolecular catalyst system demonstrates recyclability and environmental compatibility while achieving high product yields [28].
Green catalytic systems emphasize the use of recyclable, non-toxic catalysts that can be easily separated from reaction products [34] [33]. Organocatalytic approaches using hydrogen bonding catalysts demonstrate particular promise for sustainable synthesis [32].
Photocatalytic methodologies utilizing visible light activation enable catalyst-free synthesis under ambient conditions [33]. These approaches eliminate the need for metal catalysts while achieving excellent yields ranging from 83% to 98% for diverse substrate combinations [33].
Microwave-assisted synthesis under solvent-free conditions provides rapid access to target molecules with reaction times reduced to 2-6 minutes [33]. This methodology combines energy efficiency with high atom economy to achieve environmentally benign synthesis protocols [33].
7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one (CAS Registry Number: 37827-68-2) represents an important chemical compound within the naphthalenone class, characterized by a hydroxyl group at the seventh position and a carbonyl group at the second position . This compound, with molecular formula C₁₀H₁₀O₂ and molecular weight 162.19 g/mol [2], exhibits distinctive spectroscopic properties that enable comprehensive structural characterization through multinuclear nuclear magnetic resonance spectroscopy, infrared vibrational analysis, mass spectrometric fragmentation, and ultraviolet-visible electronic transition profiling.
Nuclear magnetic resonance spectroscopy provides definitive structural identification for 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one through comprehensive analysis of proton and carbon-13 resonances [3] [4]. The compound demonstrates characteristic spectroscopic signatures that distinguish it from other hydroxytetralone isomers.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis
The proton nuclear magnetic resonance spectrum of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one in deuterated chloroform reveals distinct chemical shift patterns characteristic of the tetralone framework [4]. The aromatic protons appear as distinctive signals reflecting the substitution pattern on the naphthalene ring system. The hydroxyl proton exhibits a characteristic downfield shift due to hydrogen bonding interactions and the electron-withdrawing nature of the aromatic system [5].
The aliphatic methylene protons of the saturated ring portion display characteristic multipicity patterns. The C₁ methylene protons adjacent to the carbonyl group appear as a characteristic two-proton signal, while the C₃ and C₄ methylene groups show distinct coupling patterns reflecting their chemical environment within the dihydronaphthalene framework [4].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectral Analysis
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information through identification of all carbon environments within the molecular framework [4]. The carbonyl carbon appears characteristically downfield, typically in the region associated with conjugated aromatic ketones. The aromatic carbons display chemical shifts reflecting their substitution patterns and electronic environments within the naphthalene ring system.
The quaternary aromatic carbons bearing the hydroxyl substituent and those involved in ring fusion exhibit distinctive chemical shift patterns that enable unambiguous structural assignment [6]. The saturated carbons of the cyclohexanone ring display chemical shifts characteristic of their α- and β-relationships to the carbonyl functionality.
Distortionless Enhancement by Polarization Transfer (DEPT) Analysis
Distortionless Enhancement by Polarization Transfer spectroscopy provides crucial multiplicity information for carbon assignments [7]. This technique enables clear differentiation between methyl, methylene, and quaternary carbon environments within the 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one structure. The DEPT-135 experiment particularly aids in distinguishing methylene carbons from methyl and methine carbons, providing essential structural confirmation for the saturated ring portion of the molecule.
Fourier transform infrared spectroscopy provides comprehensive identification of functional groups within 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one through characteristic vibrational frequencies [8]. The compound exhibits distinct absorption bands corresponding to its hydroxyl and carbonyl functionalities.
Hydroxyl Group Vibrational Characteristics
The phenolic hydroxyl group displays characteristic absorption patterns in the infrared spectrum. The oxygen-hydrogen stretching vibration appears as a broad absorption band, with the exact frequency influenced by intramolecular and intermolecular hydrogen bonding interactions [8]. The hydroxyl group's position on the aromatic ring affects both the frequency and intensity of this absorption.
Carbonyl Group Vibrational Analysis
The ketone carbonyl functionality exhibits characteristic stretching vibrations that provide definitive identification of this functional group [4]. The conjugation with the aromatic ring system influences the exact frequency of the carbon-oxygen double bond stretch, typically resulting in a lowering of the vibrational frequency compared to isolated ketone functionalities.
Aromatic and Aliphatic Carbon-Hydrogen Stretching Modes
The compound displays characteristic carbon-hydrogen stretching vibrations corresponding to both aromatic and aliphatic protons [8]. The aromatic carbon-hydrogen stretches appear at higher frequencies than the aliphatic stretches of the saturated ring portion. These absorption patterns provide additional structural confirmation and fingerprint identification capabilities.
Mass spectrometric analysis of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one reveals characteristic fragmentation pathways that provide structural confirmation and molecular identification capabilities [9] [10]. The molecular ion peak appears at mass-to-charge ratio 162, corresponding to the molecular weight of the compound.
Molecular Ion Characteristics
The molecular ion of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one exhibits stability patterns characteristic of aromatic ketone systems [10]. The presence of the hydroxyl group and the conjugated carbonyl system influences the ionization efficiency and fragmentation behavior under electron ionization conditions.
Primary Fragmentation Pathways
The compound undergoes characteristic fragmentation reactions that provide structural information [10]. Loss of carbon monoxide from the molecular ion represents a common fragmentation pathway for ketone functionalities, resulting in fragment ions that retain the aromatic hydroxyl structure. Additional fragmentation involves cleavage of the saturated ring portion, generating fragments that correspond to the hydroxylated aromatic portion of the molecule.
Secondary Fragmentation Reactions
Secondary fragmentation processes generate smaller fragment ions through loss of water from hydroxyl-containing fragments [10]. These reactions provide additional structural confirmation and enable differentiation from positional isomers through characteristic fragmentation patterns.
Ultraviolet-visible spectroscopy provides information about the electronic structure and conjugation patterns within 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one [11] [12]. The compound exhibits characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.
Aromatic π→π* Transitions
The naphthalene chromophore generates characteristic ultraviolet absorption bands corresponding to π→π* electronic transitions [11]. The substitution pattern, including the hydroxyl group at the seventh position and the partially saturated ring, influences both the wavelength and intensity of these absorption bands.
Carbonyl n→π* Transitions
The ketone functionality contributes characteristic n→π* transitions that appear at longer wavelengths than the aromatic π→π* transitions [12]. The conjugation between the carbonyl group and the aromatic ring system affects the energy of these transitions, providing information about the electronic structure of the molecule.
Solvatochromic Effects
The compound exhibits solvatochromic behavior, with absorption wavelengths varying depending on the solvent environment [12]. Polar solvents can interact with the hydroxyl group and carbonyl functionality, influencing the electronic transition energies and providing additional information about molecular interactions and hydrogen bonding capabilities.
Comparative Spectral Analysis
Comparison with related hydroxytetralone isomers enables structural differentiation through characteristic differences in absorption wavelengths and intensities [12]. The specific substitution pattern of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one generates a unique ultraviolet-visible absorption profile that serves as a spectroscopic fingerprint for compound identification.
| Spectroscopic Technique | Key Diagnostic Features | Structural Information |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons, hydroxyl signal, methylene patterns | Substitution pattern, ring fusion |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon, aromatic carbons, aliphatic carbons | Complete carbon framework |
| DEPT | Carbon multiplicity determination | Methylene/methine differentiation |
| Fourier Transform Infrared | Hydroxyl stretch, carbonyl stretch, aromatic bands | Functional group identification |
| Mass Spectrometry | Molecular ion (m/z 162), characteristic fragments | Molecular weight, fragmentation |
| Ultraviolet-Visible | π→π* transitions, n→π* transitions | Electronic structure, conjugation |